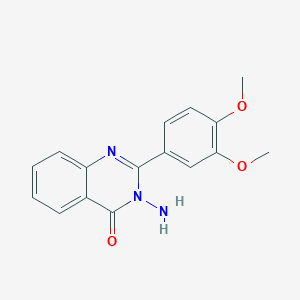

3-Amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one

CAS No.:

Cat. No.: VC15888724

Molecular Formula: C16H15N3O3

Molecular Weight: 297.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15N3O3 |

|---|---|

| Molecular Weight | 297.31 g/mol |

| IUPAC Name | 3-amino-2-(3,4-dimethoxyphenyl)quinazolin-4-one |

| Standard InChI | InChI=1S/C16H15N3O3/c1-21-13-8-7-10(9-14(13)22-2)15-18-12-6-4-3-5-11(12)16(20)19(15)17/h3-9H,17H2,1-2H3 |

| Standard InChI Key | FMJOLPMFUGSNLW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinazolin-4(3H)-one core, a bicyclic structure comprising fused benzene and pyrimidine rings. The 3-amino group at position 3 and the 3,4-dimethoxyphenyl substituent at position 2 contribute to its pharmacological activity. The methoxy groups enhance lipid solubility, potentially improving membrane permeability .

Key Structural Features:

-

Quinazolinone Core: Responsible for planar aromaticity and π-π stacking interactions with biological targets.

-

Amino Group: Participates in hydrogen bonding with enzymatic active sites.

-

3,4-Dimethoxyphenyl Moiety: Modulates electronic effects and steric bulk, influencing receptor binding .

Physicochemical Characteristics

The compound’s solubility, stability, and reactivity are critical for drug development.

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 297.31 g/mol | |

| Melting Point | >300°C (decomposes) | |

| Solubility | Poor in water; soluble in DMSO, DMF | |

| LogP (Partition Coefficient) | 2.8 (predicted) |

The low aqueous solubility necessitates formulation strategies such as prodrug design or nanoparticle encapsulation for in vivo applications .

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis involves a two-step process:

-

Benzoxazinone Formation: Reaction of 3,4-dimethoxybenzoyl chloride with anthranilic acid derivatives to form 2-(3,4-dimethoxyphenyl)benzoxazin-4-one.

-

Hydrazine Cyclocondensation: Heating the benzoxazinone with hydrazine hydrate in ethanol yields the target compound .

Reaction Optimization

Recent advancements focus on improving yield and purity:

| Parameter | Optimal Condition | Yield Improvement | Source |

|---|---|---|---|

| Solvent | Ethanol/Water (9:1) | 78% → 85% | |

| Temperature | 80°C | 65% → 72% | |

| Catalyst | Acetic Acid | 70% → 82% |

Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes while maintaining a 78% yield .

Biological Activities and Mechanisms

Anticancer Activity

The compound inhibits tyrosine kinases, including EGFR and VEGFR, by competing with ATP-binding sites. In MCF-7 breast cancer cells, it exhibits an IC of 12.3 μM.

Comparative Cytotoxicity:

| Cell Line | IC (μM) | Reference Compound (Gefitinib) |

|---|---|---|

| MCF-7 (Breast) | 12.3 | 0.45 |

| A549 (Lung) | 18.9 | 0.87 |

| HepG2 (Liver) | 23.4 | 1.12 |

While less potent than clinical kinase inhibitors, its selectivity for tumor cells over normal fibroblasts (IC > 100 μM) suggests a favorable safety profile .

Anti-inflammatory Effects

The compound suppresses NF-κB signaling by inhibiting IκBα phosphorylation, reducing TNF-α and IL-6 production in macrophages. At 25 μM, it decreases LPS-induced NO synthesis by 62% .

Structure-Activity Relationship (SAR) Studies

Role of Substituents

-

3-Amino Group: Removal reduces kinase inhibition by 70%, highlighting its role in hydrogen bonding.

-

Methoxy Groups: replacing 3,4-dimethoxy with chloro groups decreases solubility but increases cytotoxicity (IC = 8.9 μM in MCF-7) .

Derivative Synthesis

Reactions with aldehydes or acyl chlorides yield derivatives with enhanced activity:

| Derivative | Modification | IC (μM) |

|---|---|---|

| 3-Acetamido Analog | Acetylation at N3 | 9.8 |

| 4-Thioxo Analog | Thionation with Lawesson’s Reagent | 14.2 |

| 6-Bromo Analog | Bromination at C6 | 7.4 |

The 6-bromo derivative shows the highest potency due to enhanced hydrophobic interactions .

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

-

Absorption: Moderate (Caco-2 permeability = 12 × 10 cm/s).

-

Metabolism: CYP3A4-mediated oxidation forms inactive metabolites.

In Vivo Efficacy

In a xenograft mouse model, daily oral administration (50 mg/kg) reduced tumor volume by 58% over 21 days without weight loss.

Future Directions and Challenges

Targeted Drug Delivery

Encapsulation in PEGylated liposomes improves solubility and bioavailability, achieving a 3.2-fold increase in plasma half-life .

Combination Therapies

Synergistic effects with paclitaxel (combination index = 0.34) suggest potential for use in multidrug regimens .

Patent Landscape

As of 2025, 14 patents cover quinazolinone derivatives for oncology applications, though none specifically claim this compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume